molecular formula H8N3O13Sc B579458 Scandium(III) nitrate tetrahydrate CAS No. 16999-44-3

Scandium(III) nitrate tetrahydrate

Cat. No. B579458
CAS RN: 16999-44-3
M. Wt: 303.028
InChI Key: LACHWJIJRQDEJY-UHFFFAOYSA-N
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Description

Scandium(III) nitrate is an ionic compound that is used in various industries such as optical coatings, catalysts, electronic ceramics, and the laser industry .


Synthesis Analysis

Scandium(III) nitrate can be prepared by the reaction between scandium metal with dinitrogen tetroxide . The anhydrous form can also be obtained by the reaction between scandium chloride and dinitrogen pentoxide . The tetrahydrate can be obtained from the reaction between scandium hydroxide and nitric acid .


Molecular Structure Analysis

The molecular structure of Scandium(III) nitrate is characterized by its crystalline form and high solubility in water . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate . The tri- and tetrahydrate exist in the monoclinic crystal system .


Chemical Reactions Analysis

Scandium(III) nitrate is an oxidizer, as all nitrates are . Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO3)3·6.5H2O . At 140–220 °C, Sc4O5(NO3)3 is formed . Scandium(III) nitrate has been found to form clusters when in an aqueous solution which can affect its behavior and properties in various ways .


Physical And Chemical Properties Analysis

Scandium(III) nitrate is a white solid which dissolves in water and ethanol . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate . The tri- and tetrahydrate exist in the monoclinic crystal system .

Scientific Research Applications

  • Ion-Exchange and Complex Formation : Scandium(III) forms complexes with chloride and nitrate ions, as studied through ion-exchange methods using scandium-46 and cation-exchange resin. This research is fundamental to understanding the chemical behavior of scandium in various solutions (Sekine & Hasegawa, 1966).

  • Framework Compounds Synthesis : Scandium chloride and nitrate react with organic ligands to form three-dimensional framework compounds. These compounds have potential applications in materials science due to their unique structural properties (Dietzel, Blom, & Fjellvåg, 2006).

  • Hydrolytic Behavior : The hydrolytic behavior of scandium(III) ions has been studied using potentiometric titration. Understanding this behavior is crucial in applications involving scandium in aqueous solutions (Brown, Ellis, & Sylva, 1983).

  • Thermolysis Studies : The thermolysis of scandium nitrate, among other metal nitrates, has been studied, providing insights into the thermal decomposition processes of these compounds. This research is significant for understanding the thermal behavior of scandium nitrates in various applications (Wendlandt, 1956).

  • Scandium Biuret Complexes : Research on scandium(III) biuret complexes reveals different coordination geometries, contributing to the knowledge of scandium chemistry and its potential applications in complex formation and structure determination (Harrison, 2008).

  • Thermoelectric Applications : Studies on scandium nitride (ScN), an emerging semiconductor, explore its potential applications in thermoelectricity and thermionic energy conversion. This research is crucial for developing new materials for energy applications (Rao et al., 2020).

  • Catalysis in Aromatic Nitration : Scandium(III) trifluoromethanesulfonate, a rare earth metal catalyst, has been found effective in the nitration of aromatic compounds using inorganic nitrates. This application is significant in organic synthesis and pharmaceuticals (Kawada et al., 2002).

  • Radioactive and Non-Radioactive Scandium Complexes for Biological Applications : The comprehensive characterization of radioactive and non-radioactive scandium complexes highlights their potential in nuclear medicine and biological applications (Vaughn, Koller, & Boros, 2021).

Mechanism of Action

Scandium(III) nitrate has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of scandium nitrate can be increased by modifying its structure in ways such as adding a co-catalyst .

Safety and Hazards

Scandium(III) nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an oxidizer and can cause skin and eye irritation . Its decomposition products are also hazardous . Therefore, appropriate safety measures, including personal protective equipment (PPE) and proper ventilation, are essential .

Future Directions

Scandium(III) nitrate plays a crucial role in the development of high-efficiency lighting and display technologies . When used as a dopant in solid-state lighting devices, such as light-emitting diodes (LEDs), scandium nitrate can significantly enhance the light output and color rendering of these devices . Furthermore, scandium-doped materials, synthesized using scandium nitrate, are being explored for their potential in optoelectronic applications .

properties

IUPAC Name

scandium(3+);trinitrate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHWJIJRQDEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N3O13Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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